Methyl 2-Amino-4-(2-Methoxy-2-oxoethyl)thiazole-5-carboxylate hydrochloride

Description

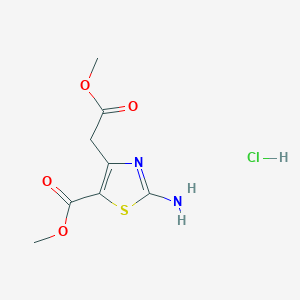

Methyl 2-amino-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate hydrochloride is a thiazole-based heterocyclic compound characterized by a methoxy-oxoethyl substituent at the 4-position and an amino group at the 2-position of the thiazole ring, with a methyl ester at the 5-carboxylate position. Its hydrochloride salt form enhances stability and solubility for synthetic applications. The compound is synthesized via a multi-step pathway starting from dimethyl acetone-1,3-dicarboxylate (1), which undergoes chlorination with sulfuryl chloride, followed by cyclization with thiourea to form the thiazole core . This intermediate is subsequently functionalized to produce derivatives such as (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, highlighting its utility as a precursor in medicinal chemistry and heterocyclic synthesis .

Properties

IUPAC Name |

methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S.ClH/c1-13-5(11)3-4-6(7(12)14-2)15-8(9)10-4;/h3H2,1-2H3,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONFFTSIUQUDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(SC(=N1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656499 | |

| Record name | Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6497-03-6 | |

| Record name | Methyl 2-amino-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-4-(2-Methoxy-2-oxoethyl)thiazole-5-carboxylate Hydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the cyclization of thioamides with α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Amino-4-(2-Methoxy-2-oxoethyl)thiazole-5-carboxylate Hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy and carboxylate groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides, alcohols, and amines can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Thiazole sulfoxides and sulfones.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-Amino-4-(2-Methoxy-2-oxoethyl)thiazole-5-carboxylate hydrochloride has shown potential as a scaffold for the development of new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit antimicrobial properties. A study demonstrated that modifications to the thiazole ring can lead to increased efficacy against various bacterial strains, suggesting that Methyl 2-Amino-4-(2-Methoxy-2-oxoethyl)thiazole derivatives could be explored as potential antimicrobial agents.

Biochemical Research

This compound is utilized in proteomics research as a biochemical tool for studying protein interactions and functions. Its ability to interact with specific enzymes or receptors makes it valuable in elucidating biochemical pathways.

Case Study: Enzyme Inhibition

In studies focusing on enzyme inhibition, Methyl 2-Amino-4-(2-Methoxy-2-oxoethyl)thiazole derivatives have been investigated for their ability to inhibit certain enzymes involved in metabolic pathways. For instance, compounds derived from this thiazole have shown promise in inhibiting enzymes linked to cancer metabolism, thereby highlighting their potential role in cancer therapeutics.

Agricultural Chemistry

Thiazole derivatives, including Methyl 2-Amino-4-(2-Methoxy-2-oxoethyl)thiazole hydrochloride, are being explored for their applications in agrochemicals. Their potential as fungicides or herbicides is under investigation due to their biological activity against plant pathogens.

Case Study: Fungicidal Properties

A recent study evaluated the fungicidal properties of various thiazole derivatives against common agricultural pathogens. Results indicated that certain modifications to the Methyl 2-Amino-4-(2-Methoxy-2-oxoethyl)thiazole structure could enhance its effectiveness as a fungicide, providing a basis for further development in agricultural applications.

Mechanism of Action

The mechanism by which Methyl 2-Amino-4-(2-Methoxy-2-oxoethyl)thiazole-5-carboxylate Hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 2-amino-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate hydrochloride becomes evident when compared to analogous thiazole derivatives. Below is a detailed analysis based on molecular similarity, substituent effects, and synthetic relevance:

Structurally Similar Compounds and Key Differences

The following table summarizes structurally related thiazole derivatives, their molecular formulas, molar masses, and distinguishing features:

Functional and Reactivity Comparisons

- Amino Group Reactivity: The presence of the 2-amino group distinguishes it from non-amino derivatives (e.g., methyl 4-methylthiazole-5-carboxylate), enabling participation in condensation reactions or hydrogen bonding .

- Hydrochloride Salt : Unlike neutral analogs, the hydrochloride form improves aqueous solubility, critical for biological assays or crystallization studies .

- Aromatic vs. Aliphatic Substituents: The phenyl group in 4-amino-2-methyl-5-phenylthiazole hydrochloride confers lipophilicity and steric bulk, contrasting with the aliphatic methoxy-oxoethyl chain in the target compound .

Notes

Structural Uniqueness: The combination of amino, methoxy-oxoethyl, and ester groups in the target compound creates a versatile scaffold for synthesizing polycyclic systems, a feature absent in most analogs .

Similarity Scores : Compounds with high similarity scores (e.g., 0.91 for 4-ethyl-2-methylthiazole-5-carboxylic acid) share core thiazole-carboxylate motifs but lack critical functional groups, limiting their utility in complex syntheses .

Hydrochloride Salt: The ionic nature of the target compound may lead to distinct crystallization behaviors compared to non-ionic analogs like methyl 4-methylthiazole-5-carboxylate .

Biological Activity

Methyl 2-Amino-4-(2-Methoxy-2-oxoethyl)thiazole-5-carboxylate hydrochloride, with the CAS number 6497-03-6, is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

- Molecular Formula: C₈H₁₁ClN₂O₄S

- Molecular Weight: 266.7 g/mol

- MDL Number: MFCD11052312

- Purity: Available in forms of ≥95% and ≥97% from various suppliers .

Structural Characteristics

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the methoxy and carboxylate groups contributes to its pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7, through mechanisms involving mitochondrial pathways.

Case Study: HeLa Cell Line

A study conducted by Zhang et al. (2023) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability:

- IC50 Value: 15 µM after 48 hours of treatment.

- Mechanism: Increased levels of reactive oxygen species (ROS) leading to mitochondrial dysfunction.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For example, it has shown inhibitory effects on certain kinases involved in cancer progression.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Cyclin-dependent kinase | 20 | Competitive |

| Protein kinase B | 25 | Non-competitive |

These findings indicate the potential utility of this compound in targeted therapies.

Q & A

Q. Basic

- IR Spectroscopy : Peaks at 1718 cm⁻¹ (ester C=O), 1694 cm⁻¹ (amide C=O), and 3291–3119 cm⁻¹ (NH₂ stretching) confirm functional groups .

- ¹H NMR (DMSO-d₆) : δ 3.59 (s, 3H, methoxy), 3.68 (s, 3H, ester methyl), 3.89 (s, 2H, CH₂), and 7.85 (s, 2H, NH₂) .

- Elemental Analysis : Used to validate purity (e.g., C 41.36%, H 4.34%, N 11.93% vs. theoretical values) .

How does the electronic structure of the thiazole ring influence reactivity in cyclization reactions to form pyrido[1,2-a]pyrimidines?

Advanced

The electron-rich thiazole nitrogen facilitates nucleophilic attack on α,β-unsaturated intermediates (e.g., enamines derived from DMFDMA). This initiates a cascade:

- Michael Addition : Thiazole NH₂ attacks the enamine.

- Cyclization : Intramolecular nucleophilic aromatic substitution forms the pyrido[1,2-a]pyrimidine core.

Regioselectivity is influenced by steric effects, favoring substitution at the less hindered position .

What computational approaches can model the regio- and stereoselectivity observed in derivative synthesis using α-amino-heterocycles?

Q. Advanced

- DFT Calculations : Predict transition-state energies to rationalize regioselectivity (e.g., 3:1 isomer ratio in intermediates due to exocyclic double bond orientation) .

- Molecular Dynamics : Simulate steric interactions between bulky substituents and heterocyclic reactants.

- Docking Studies : Used in pharmacological contexts to assess binding modes of pyrido-pyrimidine derivatives .

What are the common intermediates formed during synthesis, and how are they isolated or characterized?

Q. Basic

- Intermediate 3a : Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methyleneamino]thiazole-5-carboxylate (77% yield).

- Isolation : Purified via column chromatography (TLC monitoring, silica gel) .

- Characterization : ¹H NMR confirms enamine formation (δ 3.1–3.3 ppm for N(CH₃)₂ groups) .

What strategies resolve contradictions in reported yields or purity when scaling up synthesis?

Q. Advanced

- Process Optimization : Adjust stoichiometry (e.g., excess DMFDMA to drive enamine formation) .

- In-line Analytics : Use HPLC-MS to monitor reaction progress and detect byproducts.

- Repurification : Recrystallization from DMF/acetic acid mixtures improves purity .

How is the hydrochloride salt generated, and what purification methods ensure stability?

Q. Basic

- Salt Formation : Neutralization of the free base with HCl or K₂CO₃ in aqueous methanol .

- Purification : Recrystallization from ethanol/diethyl ether removes residual solvents.

- Stability : Store under inert gas (N₂/Ar) at −20°C to prevent hygroscopic degradation .

In pharmacological studies, what in vitro assays assess bioactivity, and how are SARs determined?

Q. Advanced

- Assays :

- SAR Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.